molecular formula C5H3BrN4 B13081295 3-bromo-2H-pyrazolo[3,4-c]pyridazine

3-bromo-2H-pyrazolo[3,4-c]pyridazine

Cat. No.: B13081295
M. Wt: 199.01 g/mol
InChI Key: PSXNIVSJYFFTCC-UHFFFAOYSA-N
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Description

3-bromo-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that features a pyrazole ring fused to a pyridazine ring with a bromine atom attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid, followed by bromination . Another approach involves the cyclization of hydrazones with appropriate diketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10)

InChI Key

PSXNIVSJYFFTCC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=NNC(=C21)Br

Origin of Product

United States

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